

Spectroscopic Profile of Gentisuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gentisuric acid*

Cat. No.: *B1206059*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Gentisuric acid** (N-(2,5-dihydroxybenzoyl)glycine), a metabolite of aspirin. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of **Gentisuric acid**.

Core Spectroscopic Data

The structural confirmation of synthesized **Gentisuric acid** has been achieved through various spectroscopic methods, primarily NMR and mass spectrometry. While a complete, publicly available dataset from a single source is scarce, this guide consolidates available information and provides data for structurally related compounds for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Gentisuric acid**.

¹H NMR Data:

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent/Frequency
Aromatic H	7.19	d	D ₂ O / 89.56 MHz	
Aromatic H	7.00	d	D ₂ O / 89.56 MHz	
Aromatic H	6.82	dd	D ₂ O / 89.56 MHz	
Methylene CH ₂	~4.0 (expected)	s		

Note: The provided aromatic proton data is for the closely related compound, 2,5-dihydroxybenzoic acid (gentisic acid), and serves as a reference. The methylene protons of the glycine moiety in **gentisuric acid** are expected to appear as a singlet around 4.0 ppm.

¹³C NMR Data:

A complete ¹³C NMR spectrum for **Gentisuric acid** is not readily available in public databases. However, based on the structure and data from related compounds like gentisic acid and glycine, the expected chemical shifts are as follows:

Carbon	Expected Chemical Shift (δ) ppm
Carbonyl (Amide)	165-175
Carbonyl (Carboxylic Acid)	170-180
Aromatic C-OH (C2, C5)	145-155
Aromatic C (C1)	110-120
Aromatic CH (C3, C4, C6)	115-130
Methylene C (Glycine)	40-45

Infrared (IR) Spectroscopy

The IR spectrum of **Gentisuric acid** is characterized by absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group Vibration
3500-3200 (broad)	O-H stretching (phenolic and carboxylic acid)
3300-3100	N-H stretching (amide)
~1700	C=O stretching (carboxylic acid)
~1650	C=O stretching (amide I band)
~1600, ~1480	C=C stretching (aromatic ring)
~1550	N-H bending (amide II band)
~1250	C-O stretching (phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Gentisuric acid**. The molecular formula of **Gentisuric acid** is C₉H₉NO₅, with a molecular weight of 211.17 g/mol .[\[1\]](#)

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 211. Key fragmentation pathways would likely involve:

- Loss of the glycine moiety: Cleavage of the amide bond could result in a fragment corresponding to the 2,5-dihydroxybenzoyl cation.
- Decarboxylation: Loss of CO₂ from the carboxylic acid group.
- Fragmentation of the aromatic ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Gentisuric acid** are crucial for reproducibility. The following are generalized procedures based on standard

laboratory practices and information from related studies.

Synthesis of Gentisuric Acid

Gentisuric acid can be synthesized from gentisic acid and glycine ethyl ester.^[2] This synthesis is a key step for obtaining a pure standard for spectroscopic analysis.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of purified **Gentisuric acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Longer acquisition times are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

- Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of **Gentisuric acid** with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Perform a background subtraction.

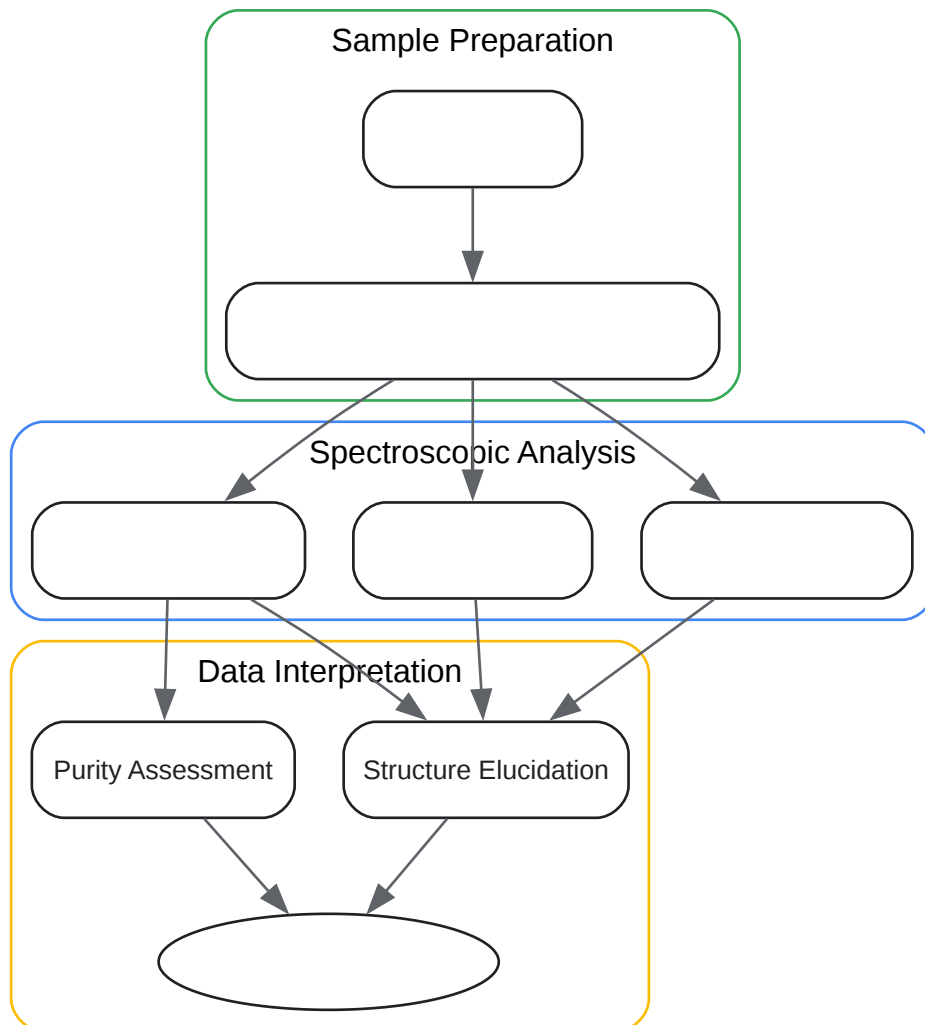
Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of **Gentisuric acid** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **Gentisuric acid**.

Workflow for Spectroscopic Analysis of Gentisuric Acid



[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and spectroscopic characterization of **Gentisuric acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Gentisuric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206059#spectroscopic-data-nmr-ir-ms-of-gentisuric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com